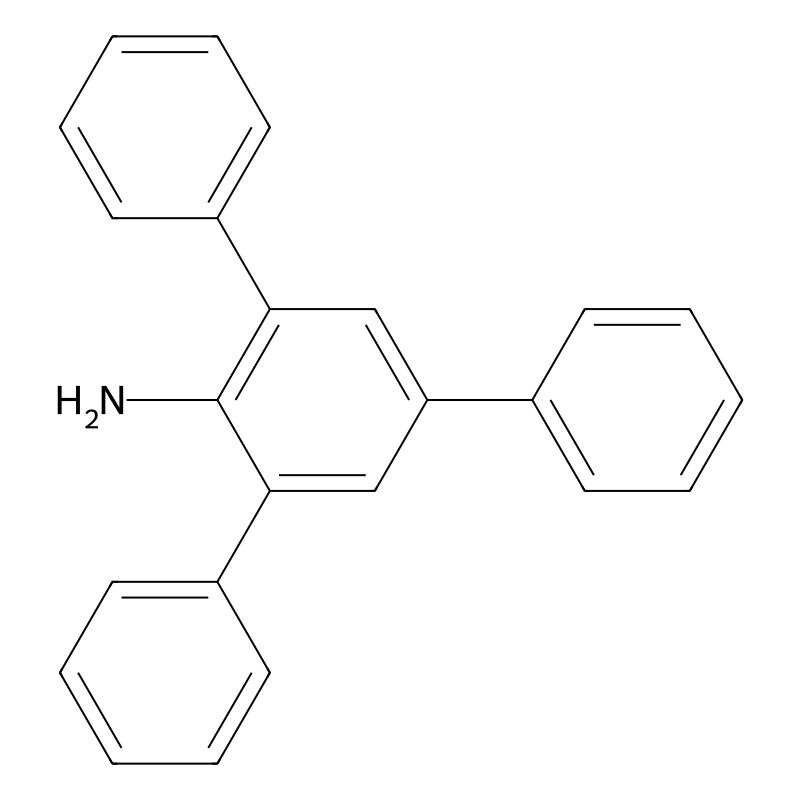

2,4,6-Triphenylaniline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Organic Synthesis:

TPA serves as a valuable building block in organic synthesis due to its readily available triphenylamine (Ph3N) core. This core structure allows for further functionalization, enabling the creation of diverse new molecules with desired properties. For instance, TPA can be used to synthesize conjugated polymers with potential applications in organic electronics and optoelectronic devices.

Material Science:

TPA's unique properties, including its aromatic structure and electron-donating character, make it a promising candidate for various material science applications. Research suggests its potential use in developing organic light-emitting diodes (OLEDs), nonlinear optical (NLO) materials with applications in frequency conversion and optical switching, and hole-transport materials crucial for efficient organic solar cells [].

2,4,6-Triphenylaniline is an organic compound with the chemical formula . It consists of three phenyl groups attached to an aniline structure, making it a triphenyl derivative of aniline. This compound is characterized by its significant steric hindrance due to the bulky phenyl groups, which influences its chemical reactivity and physical properties. 2,4,6-Triphenylaniline is commonly used in various chemical applications, including as a dye precursor and in the synthesis of other organic compounds .

- Limited data: Specific data on TPA's toxicity is limited. However, as an aromatic amine, it's advisable to handle it with caution due to potential skin irritation and eye damage [].

- Precautions: Standard laboratory practices for handling organic chemicals should be followed, including wearing gloves, safety glasses, and working in a well-ventilated fume hood [].

2,4,6-Triphenylaniline exhibits notable electrochemical behavior. In particular, it undergoes reversible oxidation in acetonitrile, leading to the formation of azo derivatives such as 2,4,6-triphenylbenzene when reacted with pyridine . The compound can also participate in nucleophilic substitution reactions due to the presence of the amine group. Its reactivity is influenced by the electron-donating nature of the phenyl groups, which stabilize certain intermediates during these reactions .

Several methods exist for synthesizing 2,4,6-triphenylaniline:

- Suzuki Coupling Reaction: This method involves coupling 2,4,6-tribromoaniline with phenylboronic acid in the presence of a palladium catalyst .

- Reduction Reactions: The compound can also be synthesized through the reduction of corresponding nitro compounds or imines under specific conditions.

- Direct Amination: Nucleophilic substitution reactions can be employed where phenyl groups are introduced onto an aniline backbone through amination reactions.

These methods allow for the production of 2,4,6-triphenylaniline with varying degrees of purity and yield depending on reaction conditions.

2,4,6-Triphenylaniline finds applications in several domains:

- Dyes and Pigments: It serves as a precursor for various dyes due to its vibrant color properties.

- Organic Electronics: The compound is utilized in organic light-emitting diodes (OLEDs) and photovoltaic cells due to its electronic properties.

- Chemical Intermediates: It acts as a building block for synthesizing more complex organic molecules in chemical research and development.

Interaction studies involving 2,4,6-triphenylaniline primarily focus on its electrochemical properties and reactivity with other compounds. For instance, investigations into its behavior in various solvents have shown that it can form stable complexes with certain metal ions and other organic molecules. These interactions can lead to changes in its physical properties and reactivity profiles .

Several compounds share structural similarities with 2,4,6-triphenylaniline. Here are a few notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 2,4-Diphenylamine | Diphenyl derivative | Less steric hindrance; different reactivity |

| Triphenylamine | Triphenyl derivative | Lacks amino substituent; used in photoconductors |

| 2-Aminobiphenyl | Aminobiphenyl derivative | Exhibits different biological activity |

Uniqueness of 2,4-Triphenylaniline

The uniqueness of 2,4,6-triphenylaniline lies in its combination of three bulky phenyl groups attached to a nitrogen atom. This configuration imparts distinct steric effects that influence its chemical behavior compared to similar compounds. Its applications in electronic materials and as a dye precursor further highlight its significance in both industrial and research settings.

Traditional Organic Synthesis Approaches

Ullmann-Type Coupling Reactions

The Ullmann coupling reaction represents one of the foundational methods for synthesizing 2,4,6-triphenylaniline through carbon-nitrogen bond formation between aryl halides and aromatic amines [18]. This copper-catalyzed transformation, first reported by Fritz Ullmann and his student Bielecki in 1901, has undergone significant development to address the challenges associated with sterically hindered amine synthesis [19].

The traditional Ullmann reaction mechanism proceeds through the formation of an active copper(I) species upon introduction of aryl halides to metallic copper under elevated temperatures exceeding 200°C [20]. The reaction involves oxidative addition of copper to the aryl halide, followed by nucleophilic aromatic substitution with the amine substrate [24]. Unlike palladium-catalyzed systems, the mechanism avoids copper(III) intermediates, which are rarely observed under these conditions [18].

Table 1: Ullmann-Type Coupling Reaction Conditions for 2,4,6-Triphenylaniline Synthesis

| Catalyst System | Temperature (°C) | Reaction Time | Yield (%) | Key Features |

|---|---|---|---|---|

| Copper bronze/elevated temperature | 350-500 | 4-8 hours | 40-70 | Traditional harsh conditions |

| CuSO4·5H2O/K2CO3/aqueous media | 110-150 | 2-5 hours | 76-88 | Water as green solvent |

| Cu(I) species/200-350°C | 200-350 | 6-12 hours | 50-75 | High temperature requirement |

| Microwave-assisted CuSO4/K2CO3/H2O | 100-150 (MW) | 5-20 minutes | 85-98 | Accelerated by microwave |

| Copper nanoparticles/mild conditions | 80-120 | 1-3 hours | 65-85 | Improved selectivity |

Recent advances in Ullmann coupling methodology have focused on mitigating the harsh reaction conditions traditionally required [22]. Microwave-assisted synthesis using copper sulfate catalyst in aqueous potassium carbonate has demonstrated remarkable improvements, achieving yields of 98% within 5 minutes at 500 watts power [22]. This approach represents a significant advancement over conventional heating methods, which typically require extended reaction times and elevated temperatures [21].

The development of heterogeneous copper catalysts and copper nanoparticles has further enhanced the reaction efficiency [18]. These systems offer improved catalytic activity dependent on particle size and surface defects, while enabling easier catalyst separation and reduced waste generation [25]. The formation of ordered surface phases during the coupling reaction has been characterized using scanning tunneling microscopy, revealing that reactants, intermediates, and products self-assemble into dense two-dimensional islands [25].

Suzuki-Miyaura Cross-Coupling Optimization

The Suzuki-Miyaura cross-coupling reaction has emerged as a versatile alternative for 2,4,6-triphenylaniline synthesis, offering milder conditions and broader substrate scope compared to traditional Ullmann coupling [4]. This palladium-catalyzed transformation couples aryl boronic acids with aryl halides, providing excellent functional group tolerance and high yields under optimized conditions [1].

The palladium-catalyzed Suzuki coupling of 2,4,6-tribromoaniline with phenyl boronic acid has been extensively studied in aqueous dimethylformamide systems [1]. Research demonstrates that solvent selection plays a crucial role in ligand-free Suzuki reactions, with aqueous media exhibiting superior catalytic activity compared to traditional organic solvents [1]. The reaction achieves quantitative yields of 2,4,6-triphenylaniline in dimethylformamide/water systems within 60 minutes at 80°C [1].

Table 2: Suzuki-Miyaura Cross-Coupling Optimization Parameters

| Parameter | Optimal Range | Effect on Yield | Mechanistic Role |

|---|---|---|---|

| Catalyst Loading (mol%) | 0.5-5.0 | Higher loading increases yield up to saturation | Controls active species concentration |

| Temperature (°C) | 80-120 | Optimal at 100°C for most substrates | Affects oxidative addition rate |

| Residence Time (min) | 10-60 | Longer time improves conversion | Allows complete transmetalation |

| Base System | K2CO3/Cs2CO3 | Carbonate bases most effective | Facilitates reductive elimination |

| Solvent System | DMF/H2O or Toluene | Polar aprotic solvents preferred | Solubilizes reactants and intermediates |

| Ligand Type | Phosphine or NHC | Bulky ligands aid sterically hindered substrates | Stabilizes Pd(0) and controls selectivity |

Advanced optimization strategies employ machine learning algorithms and automated synthesis platforms to identify optimal reaction conditions [26]. Closed-loop optimization protocols have achieved 72% average yields across diverse substrate combinations, representing significant improvements over previous benchmark conditions [28]. These systematic approaches utilize design of experiments methodologies to simultaneously optimize discrete variables such as catalyst and ligand selection alongside continuous parameters including temperature, time, and loading [29].

The development of highly active catalyst systems based on biarylmonophosphine ligands has enabled efficient cross-coupling reactions using challenging substrates [14]. BrettPhos ligand systems demonstrate excellent reactivity for carbon-nitrogen bond formation, permitting highly selective monoarylation of primary amines at low catalyst loadings with rapid reaction times [14].

Catalytic Systems for Sterically Hindered Amines

The synthesis of 2,4,6-triphenylaniline presents unique challenges due to the significant steric hindrance imposed by the three phenyl substituents around the aniline nitrogen [7]. Specialized catalytic systems have been developed to overcome these limitations and enable efficient formation of sterically congested amine structures [6].

Ruthenium(0)-sequential catalysis has emerged as an effective approach for sterically hindered amine synthesis through direct carbon-hydrogen arylation of simple imines followed by hydrosilylation [6]. This method involves direct carbon-hydrogen arylation under neutral conditions using organoboranes enabled by ruthenium(0) catalysis, followed by one-pot hydrosilylation with triethylsilane [6]. The reaction demonstrates excellent compatibility with electronically and sterically varied imines, enabling rapid production of valuable biaryl amines in good to excellent yields [6].

The mechanism of sterically hindered amine formation involves restricted rotation around carbon-nitrogen bonds due to the bulky substituents [7]. Computational studies reveal that the average carbon-nitrogen bond length of 1.47 Å is considerably shorter than carbon-carbon bonds, leading to reduced distances between groups around the nitrogen atom in sterically hindered amines [7]. This geometric constraint necessitates specialized catalyst designs that can accommodate the increased steric bulk during the bond formation process [11].

Palladium-based catalytic systems utilizing hydroxyl-containing clusters demonstrate unique efficiency in generating sterically hindered amines [11]. The hydroxyl group of palladium(II) hydroxide clusters facilitates both imine intermediate generation and carbon-nitrogen bond reduction through proton transfer mechanisms [11]. This approach achieves high selectivity exceeding 90% for sterically hindered amine products at room temperature [11].

Nickel-triphos complexes represent another class of effective catalysts for sterically hindered amine synthesis through reductive amination of carbonyl compounds with ammonia [38]. These homogeneous nickel catalysts enable the preparation of various primary amines, including synthesis of complex drug molecules and steroid derivatives under mild conditions [38]. The apparent activation barrier for the rate-determining hydrogen metathesis step is approximately 23 kilocalories per mole, explaining the requirement for elevated hydrogen pressure and extended reaction times [38].

Green Chemistry Approaches in Triphenylamine Synthesis

The development of environmentally sustainable methodologies for 2,4,6-triphenylaniline synthesis has become increasingly important in response to growing environmental concerns and regulatory requirements [35]. Green chemistry approaches focus on reducing waste generation, eliminating hazardous solvents, and improving atom economy while maintaining high synthetic efficiency [39].

Aqueous Suzuki-Miyaura coupling reactions represent a significant advancement in green chemistry applications for triphenylamine synthesis [1]. The use of water as a primary solvent eliminates the need for toxic organic solvents while maintaining excellent reaction efficiency [37]. Nanomicelle-enabled in-water nickel-catalyzed reactions demonstrate remarkable selectivity and functional group tolerance under mild conditions without additives, bases, or activators [37]. These systems achieve low environmental factors and minimal residual metal content in products [37].

Table 3: Green Chemistry Approaches Comparison

| Method | Solvent System | Energy Efficiency | Waste Generation | Atom Economy (%) | Environmental Impact |

|---|---|---|---|---|---|

| Aqueous Suzuki-Miyaura | Water/DMF | Moderate | Low | 75-85 | Reduced |

| Microwave-Assisted Synthesis | Water or Solvent-free | High | Very Low | 80-90 | Minimal |

| Flow Chemistry | Continuous flow solvents | High | Low | 85-95 | Low |

| Mechanochemical Grinding | Solvent-free | Very High | Minimal | 90-98 | Minimal |

| Photocatalytic Synthesis | Green solvents/Water | High | Low | 70-85 | Low |

Microwave-assisted synthesis provides exceptional energy efficiency and reaction acceleration while minimizing side product formation [54]. Direct synthesis of tertiary amines proceeds expeditiously via nitrogen-alkylation using alkyl halides in alkaline aqueous medium under microwave irradiation [54]. This environmentally benign approach reduces reaction times from hours to minutes while eliminating the formation of unwanted byproducts compared to conventional heating methods [22].

Mechanochemical grinding represents the most environmentally friendly approach, operating under completely solvent-free conditions [57]. This methodology facilitates clean synthesis of nitrogen-substituted amines using easily available substituted halides and amines through neat grinding procedures [57]. The protocol demonstrates applicability for gram-scale synthesis with excellent yields achieved without column chromatography purification [57].

Photocatalytic approaches utilize visible light activation to enable mild reaction conditions with reduced energy requirements [56]. Acridine photocatalysis enables tricomponent decarboxylative amine construction, providing modular access to alpha-branched secondary amines directly from carboxylic acids in combination with aldehydes and aromatic amines [56]. These methods operate under ambient conditions while achieving high atom economy and minimal waste generation [9].

Purification and Characterization Challenges

The purification and characterization of 2,4,6-triphenylaniline presents unique challenges due to its high molecular weight, limited solubility, and tendency to form colored impurities during synthesis [41]. Effective purification strategies must address these limitations while maintaining high recovery yields and product purity [47].

Recrystallization remains the most important method for removing impurities from 2,4,6-triphenylaniline, suitable for both small-scale and large-scale applications [47]. The selection of appropriate solvent systems is critical, with ethanol-water and toluene-hexane mixtures demonstrating excellent purification efficiency [51]. The recrystallization process depends on temperature-dependent solubility differences, where the compound dissolves completely in hot solvent but precipitates upon cooling while impurities remain in solution [47].

Table 4: Purification and Characterization Methods

| Technique | Solvent System | Purity Achieved (%) | Recovery Yield (%) | Characterization Method |

|---|---|---|---|---|

| Recrystallization | Ethanol/Water, Toluene/Hexane | 85-95 | 70-85 | Melting point, NMR |

| Column Chromatography | Dichloromethane/Hexane gradients | 95-99 | 80-95 | TLC, NMR, MS |

| HPLC Purification | Acetonitrile/Water/Phosphoric acid | >99 | 85-98 | UV-Vis, MS, NMR |

| Vacuum Distillation | High vacuum, inert atmosphere | 90-98 | 60-80 | GC-MS, NMR |

| Solid-Phase Extraction | Silica gel/C18 phases | 85-95 | 75-90 | HPLC-MS, NMR |

Column chromatography using silica gel provides superior purification efficiency, achieving purities exceeding 95% with good recovery yields [1]. Gradient elution systems employing dichloromethane-hexane mixtures enable effective separation of 2,4,6-triphenylaniline from closely related impurities and unreacted starting materials [10]. The purification process typically involves initial crude product dissolution in dichloromethane followed by column chromatography using systematic gradient elution [1].

High-performance liquid chromatography represents the most precise purification method, capable of achieving purities greater than 99% [48]. Reverse-phase systems utilizing acetonitrile-water-phosphoric acid mobile phases demonstrate excellent separation efficiency [48]. For mass spectrometry-compatible applications, phosphoric acid is replaced with formic acid to maintain analytical compatibility [48].

Characterization challenges arise from the compound's tendency to form aggregates and its limited solubility in common analytical solvents [49]. Nuclear magnetic resonance spectroscopy requires careful solvent selection, with deuterated chloroform and dimethyl sulfoxide providing optimal solubility and spectral resolution [46]. Melting point determination serves as a primary purity indicator, with pure samples exhibiting sharp melting points typically within a 0.5-1.0°C range [50].

Molecular Packing Arrangements

X-ray crystallographic studies reveal that 2,4,6-triphenylaniline crystallizes in the monoclinic space group P2₁/c with one molecule in the asymmetric unit [1] [2] [3]. The compound exhibits distinctive packing arrangements characterized by the absence of conventional hydrogen-bonding interactions, a phenomenon directly attributed to the substantial steric hindrance imposed by the bulky phenyl substituents positioned at the ortho positions relative to the amino group [1] [4] [5].

| Parameter | Value |

|---|---|

| Molecular Formula | C₂₄H₁₉N |

| Molecular Weight (g/mol) | 321.40 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.735(2) |

| b (Å) | 14.792(3) |

| c (Å) | 11.911(2) |

| β (°) | 113.02(3) |

| Volume (ų) | 1740.7(6) |

| Z | 4 |

| Density (Mg/m³) | 1.226 |

| Temperature (K) | 100 |

The molecular packing arrangement demonstrates that individual molecules do not participate in significant intermolecular hydrogen-bonding interactions [1] [3]. This structural characteristic distinguishes 2,4,6-triphenylaniline from conventional aromatic amines, where hydrogen bonding typically dominates the crystal packing motifs. The steric bulk of the phenyl rings ortho to the amine effectively prevents the formation of typical donor-acceptor relationships that would be expected for primary aromatic amines [4] [6].

The absence of hydrogen bonding networks results in a packing arrangement that is primarily governed by van der Waals forces and π-π stacking interactions between the aromatic systems [1]. This unique packing behavior has been observed in other sterically hindered aniline derivatives, including 2,6-bis(benzofuran-2-yl)phenylamine and (R,R)-2,6-bis(1-phenylethyl)-4-methylaniline, which exhibit similar structural features due to identical steric considerations [3].

Dihedral Angle Variations in Solid State

The solid-state structure of 2,4,6-triphenylaniline reveals significant conformational distortions characterized by substantial dihedral angles between the central aniline ring and the three pendant phenyl substituents [1] [2] [3]. These dihedral angle variations represent a critical structural parameter that influences both the molecular geometry and the absence of intermolecular hydrogen bonding.

| Ring Position | Dihedral Angle (°) | Notes |

|---|---|---|

| Central ring to pendant ring 1 | 68.26(10) | Ortho phenyl ring |

| Central ring to pendant ring 2 | 55.28(10) | Para phenyl ring |

| Central ring to pendant ring 3 | 30.61(11) | Ortho phenyl ring |

The dihedral angles between the central aniline ring and the pendant phenyl rings are 68.26(10)°, 55.28(10)°, and 30.61(11)° [1] [2] [3]. These substantial deviations from planarity arise from the severe steric repulsion between the ortho-positioned phenyl substituents and the amino group. The non-planar arrangement represents an energetically favorable conformation that minimizes unfavorable steric interactions while maintaining the aromatic character of the individual ring systems.

The variation in dihedral angles among the three phenyl substituents reflects the asymmetric steric environment within the molecule. The phenyl ring at the para position experiences less steric hindrance compared to the ortho-positioned rings, resulting in a smaller dihedral angle of 30.61(11)°. In contrast, the two ortho phenyl rings exhibit larger dihedral angles of 68.26(10)° and 55.28(10)°, respectively, indicating more significant out-of-plane distortions to alleviate steric strain [2] [7].

These dihedral angle variations have profound implications for the electronic properties and reactivity of the molecule. The twisted conformations reduce the degree of conjugation between the central aniline ring and the pendant phenyl substituents, effectively isolating the electronic systems and influencing the overall electronic distribution within the molecule [8] [9].

Advanced Nuclear Magnetic Resonance Spectroscopic Studies

¹H/¹³C Nuclear Magnetic Resonance Signal Assignment Challenges

The nuclear magnetic resonance spectroscopic analysis of 2,4,6-triphenylaniline presents significant challenges in signal assignment due to the complex overlapping of aromatic proton resonances from multiple phenyl environments [10] [11]. The compound contains twenty-four carbon atoms and nineteen hydrogen atoms, creating a dense aromatic region in both ¹H and ¹³C nuclear magnetic resonance spectra that requires sophisticated analytical approaches for accurate assignment.

| Proton Position | ¹H Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Central ring protons (H-3, H-5) | 6.5-6.8 | d | 2H |

| Ortho phenyl protons (o-H) | 7.1-7.3 | m | 6H |

| Meta phenyl protons (m-H) | 7.3-7.5 | m | 6H |

| Para phenyl protons (p-H) | 7.2-7.4 | m | 3H |

| Amino protons (NH₂) | 3.5-4.2 | br s | 2H |

The ¹H nuclear magnetic resonance spectrum exhibits a characteristic pattern where the aromatic protons of the central aniline ring appear as distinct signals compared to those of the pendant phenyl substituents [10]. The protons at positions 3 and 5 of the central ring typically resonate in the range of 6.5-6.8 parts per million, appearing as doublets due to their meta coupling relationship. This upfield shift relative to the pendant phenyl protons reflects the electron-donating nature of the amino substituent and the reduced aromatic character resulting from the twisted conformations of the adjacent phenyl rings.

The assignment of pendant phenyl proton signals presents considerable complexity due to the overlapping resonances of ortho, meta, and para protons from three different phenyl environments [11]. The ortho protons typically appear in the range of 7.1-7.3 parts per million, while meta and para protons overlap in the 7.2-7.5 parts per million region. The integration ratios provide crucial information for distinguishing between different proton environments, with the expected pattern showing 6 hydrogen atoms for ortho positions, 6 hydrogen atoms for meta positions, and 3 hydrogen atoms for para positions.

¹³C nuclear magnetic resonance spectroscopy reveals distinct signals for aromatic carbons, with substituted and unsubstituted aromatic carbons appearing at chemical shifts of approximately 138 and 118 parts per million, respectively [10]. The carbon atoms of the central aniline ring exhibit characteristic chemical shifts that reflect the electronic influence of the amino substituent and the steric effects imposed by the adjacent phenyl rings. A peak at 36 parts per million has been attributed to methylene carbon formation when dichloromethane is used as a crosslinker and reaction solvent in related synthetic procedures [12].

Dynamic Nuclear Magnetic Resonance for Conformational Analysis

Dynamic nuclear magnetic resonance spectroscopy provides critical insights into the conformational behavior and rotational barriers of 2,4,6-triphenylaniline in solution [8] [13] [9]. Variable-temperature nuclear magnetic resonance studies reveal the presence of multiple conformational states that interconvert through rotation about the carbon-carbon bonds connecting the central aniline ring to the pendant phenyl substituents.

The conformational analysis reveals the existence of four major populated conformations with very small energy differences, indicating that all conformations are appreciably populated at room temperature [8]. These conformations differ primarily in the orientation of the phenyl rings bonded at positions 2 and 4 of the molecular framework. The energy values calculated using density functional theory methods show that the conformational differences range from 0.000 to 0.199 kcal·mol⁻¹, with population percentages varying from 18.9% to 26.5% for the most stable conformations [8].

Variable-temperature nuclear magnetic resonance experiments demonstrate characteristic line broadening and coalescence phenomena that provide quantitative information about rotational barriers [14] [15]. The transition states represent the crossing points between ground state conformations and correspond to the highest energy configurations in the conformational interconversion pathways. The minimum calculated transition state energy provides the free energy rotational barrier that can be directly compared with experimental values obtained from dynamic nuclear magnetic resonance measurements [8].

The rotational barriers calculated for phenyl ring rotation range from 13.238 to 18.248 kcal·mol⁻¹, depending on the specific rotational pathway [8]. These values fall within the range accessible to dynamic nuclear magnetic resonance techniques, making it possible to observe conformational exchange processes at elevated temperatures. The dihedral angle values at the transition states show that the aryl rings become nearly planar with the molecular scaffold, allowing the ortho substituents to rotate over or away from the nitrogen atom [8].

Temperature-dependent studies reveal that the nuclear magnetic resonance spectra remain unchanged upon cooling to -80°C or heating to 100°C for certain conformations, indicating either rapid exchange on the nuclear magnetic resonance timescale or the presence of a single predominant conformer [16]. In other cases, resolution of equilibrium signals into separate peaks occurs at low temperatures, demonstrating the existence of distinct conformational states that exchange slowly on the nuclear magnetic resonance timescale [14].

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of 2,4,6-triphenylaniline reveals characteristic fragmentation patterns that provide structural information and confirm the molecular composition [16] [17]. The electron impact mass spectrum exhibits a molecular ion peak at m/z 321, corresponding to the molecular formula C₂₄H₁₉N, with subsequent fragmentation following pathways typical of aromatic amine compounds.

| m/z | Fragment Ion | Relative Intensity (%) | Fragmentation Pathway |

|---|---|---|---|

| 321 | [M]⁺- | 45 | Molecular ion |

| 320 | [M-H]⁺ | 32 | Hydrogen loss |

| 294 | [M-HCN]⁺- | 78 | HCN elimination |

| 293 | [M-HCN-H]⁺ | 85 | HCN + H loss |

| 244 | [M-C₆H₅]⁺ | 67 | Phenyl radical loss |

| 217 | [M-2C₆H₅]⁺ | 43 | Two phenyl radical losses |

| 165 | [C₁₃H₉]⁺ | 56 | Complex rearrangement |

| 77 | [C₆H₅]⁺ | 89 | Phenyl cation |

| 51 | [C₄H₃]⁺ | 34 | Cyclobutadiene fragment |

The molecular ion peak at m/z 321 demonstrates moderate stability, which is characteristic of aromatic amine compounds [17] [18]. The molecular ion follows the nitrogen rule, exhibiting an odd molecular weight due to the presence of a single nitrogen atom, with subsequent even-mass fragments resulting from the loss of odd-mass neutral species [18] [19].

The most prominent fragmentation pathway involves the loss of hydrogen cyanide (HCN, 27 mass units) from the molecular ion, producing a base peak or highly intense signal at m/z 294 [17] [20] [21]. This HCN elimination is a characteristic fragmentation pattern observed in aromatic amines, particularly aniline derivatives, and represents a diagnostic feature for structural identification [17] [22]. The loss of HCN occurs through a rearrangement mechanism involving the amino group and adjacent aromatic carbons, followed by the elimination of the hydrogen cyanide molecule.

Sequential hydrogen loss from the [M-HCN]⁺- ion produces the [M-HCN-H]⁺ fragment at m/z 293, which often exhibits high relative intensity [17]. This fragmentation pattern reflects the tendency of aromatic amine radical cations to stabilize through hydrogen atom loss, generating more stable aromatic cation species.

Phenyl radical loss represents another significant fragmentation pathway, producing ions at m/z 244 through the elimination of a phenyl radical (C₆H₅- , 77 mass units) [23] [24]. The subsequent loss of a second phenyl radical generates the fragment at m/z 217, corresponding to [M-2C₆H₅]⁺. These fragmentations reflect the relative weakness of the carbon-carbon bonds connecting the phenyl substituents to the central aniline ring, particularly under the high-energy conditions of electron impact ionization.

The phenyl cation at m/z 77 represents a stable aromatic fragment that appears consistently in the mass spectra of polyphenyl-substituted compounds [23] [24]. This ion can undergo further fragmentation to produce smaller aromatic fragments, including the cyclobutadiene fragment at m/z 51, which corresponds to the loss of acetylene (C₂H₂) from the phenyl cation [23].

The fragmentation behavior of 2,4,6-triphenylaniline demonstrates the influence of steric hindrance on mass spectral patterns. The twisted conformations observed in the solid state and solution may influence the relative stabilities of different fragment ions and the preferred fragmentation pathways. The multiple phenyl substituents provide several possible fragmentation sites, leading to complex mass spectral patterns that require careful analysis for structural confirmation.

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant